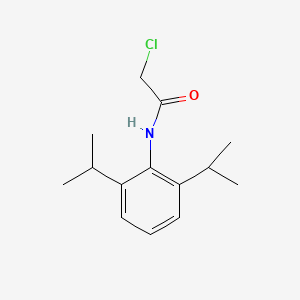

2-Chloro-N-(2,6-diisopropylphenyl)acetamide

Descripción general

Descripción

2-Chloro-N-(2,6-diisopropylphenyl)acetamide is an organic compound with the molecular formula C14H20ClNO and a molecular weight of 253.775 g/mol . It is a white crystalline solid that is used in various chemical and industrial applications.

Métodos De Preparación

The synthesis of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide typically involves the reaction of 2,6-diisopropylaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The industrial production method involves similar steps but on a larger scale, with additional purification processes to obtain high-purity product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

This compound readily undergoes substitution reactions with amines, where the chlorine atom is displaced by nucleophiles. A key study demonstrates this reactivity through systematic syntheses of functionalized acetamides .

Table 1: Substitution Reactions with Amines

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Diethylamine | EtOH, 80°C, 15 hrs | N,N'-(1,3-phenylene)bis(2-(diethylamino)acetamide) | 89% |

| Methylethane-1,2-diamine | Neat, 130°C, overnight | N1-(2,6-diisopropylphenyl)-N2-methylethane-1,2-diamine | 64% |

Mechanistically, these reactions proceed via an SN2 pathway, facilitated by the polarizable C–Cl bond and the electron-withdrawing acetamide group. The bulky 2,6-diisopropylphenyl substituent imposes steric constraints but does not prevent nucleophilic attack due to the linear geometry of the transition state.

Reaction Optimization

Industrial-scale syntheses employ modified conditions to enhance efficiency:

-

Solvent Choice : Ethanol is preferred for its balance of nucleophile solubility and moderate boiling point .

-

Temperature Control : Prolonged heating at 80–130°C ensures complete conversion without thermal degradation .

-

Workup Protocols : Sequential extraction with organic solvents (EtOAc, DCM) and aqueous bases (NaOH) isolates products effectively .

Functionalization Pathways

The substitution products serve as intermediates for:

Aplicaciones Científicas De Investigación

The primary application of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide lies in its ability to inhibit SOAT-1, an enzyme crucial for cholesterol esterification. The inhibition of SOAT-1 is particularly relevant in the context of:

- Cholesterol Management : By inhibiting SOAT-1, this compound can potentially reduce cholesterol levels in the body, making it a candidate for treating conditions like hypercholesterolemia and arteriosclerosis .

- Dermatological Applications : The compound shows promise in managing sebaceous gland disorders such as acne and seborrheic dermatitis by regulating sebum production. This is particularly important given the limited options available for treating these conditions without significant side effects .

Pharmaceutical Formulations

The compound can be formulated into various pharmaceutical compositions intended for both human and veterinary use. These formulations may include:

- Topical Creams and Ointments : Designed for conditions related to excessive sebum production or acne treatment. The concentration typically ranges from 0.001% to 10% by weight .

- Oral Medications : Potentially for systemic use in managing cholesterol-related disorders.

Cosmetic Applications

In addition to its pharmaceutical uses, this compound has applications in cosmetics, particularly for:

- Skin Care Products : To combat oily skin and hair by regulating sebum production.

- Hair Care Formulations : Aimed at reducing greasiness and improving scalp health .

Research Applications

The compound is also utilized as an intermediate in synthetic chemistry, particularly in the development of other bioactive molecules. Its structural properties make it a valuable building block in medicinal chemistry, where modifications can lead to new derivatives with enhanced biological activities.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- A study highlighted its role in inhibiting cholesterol esterification in HepG2 cells, demonstrating a significant reduction in fluorescence indicative of decreased cholesterol ester levels when treated with this compound .

- Another research focused on its formulation into topical agents that effectively reduced acne lesions in clinical trials, showcasing both safety and efficacy .

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity .

Comparación Con Compuestos Similares

2-Chloro-N-(2,6-diisopropylphenyl)acetamide can be compared with similar compounds such as:

N-(2,6-Diisopropylphenyl)acetamide: Lacks the chlorine atom, leading to different reactivity and applications.

2-Chloro-N-(2,4-dimethylphenyl)acetamide: Has different substituents on the phenyl ring, affecting its chemical properties and uses.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.

Actividad Biológica

2-Chloro-N-(2,6-diisopropylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a chloro substituent and a bulky diisopropylphenyl group. This structural configuration is significant as it influences the compound's lipophilicity and interaction with biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of various substituted phenylacetamides, including this compound. The biological activity was assessed against several pathogens:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus (MRSA) | Effective |

| Escherichia coli | Less effective |

| Candida albicans | Moderately effective |

The studies indicated that compounds with halogenated substituents exhibited enhanced activity against Gram-positive bacteria due to their ability to penetrate cell membranes effectively .

Anticancer Activity

The anticancer properties of this compound have been explored in various cell lines. A notable study reported significant inhibition of cancer cell proliferation with maximum inhibition percentages ranging from 48% to 59% when tested against different cancer cell lines .

The mechanism by which this compound exerts its anticancer effects involves:

- DNA Interaction : The compound has shown good binding affinity to DNA, which may disrupt essential cellular processes .

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in cancer progression, such as SOAT-I (sterol O-acyltransferase-1), which plays a role in cholesterol metabolism .

Case Studies

- Antimicrobial Efficacy : A study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated that those with para-substituted halogens were particularly effective against MRSA and other Gram-positive bacteria. This study utilized quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity .

- Anticancer Research : In another investigation focusing on various N-phenylacetamide derivatives, including this compound, researchers found that the compound significantly inhibited the growth of human cancer cell lines such as HCT-116 and MCF7. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Propiedades

IUPAC Name |

2-chloro-N-[2,6-di(propan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO/c1-9(2)11-6-5-7-12(10(3)4)14(11)16-13(17)8-15/h5-7,9-10H,8H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSUDYRMZQRNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368268 | |

| Record name | 2-Chloro-N-(2,6-diisopropylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20781-86-6 | |

| Record name | 2-Chloro-N-(2,6-diisopropylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.